Introduction: The Isothiocyanate Moiety as a Versatile Tool in Chemical Science
Introduction: The Isothiocyanate Moiety as a Versatile Tool in Chemical Science
An In-Depth Technical Guide to the Chemical Properties of Cyclopentyl Isothiocyanate
Isothiocyanates (ITCs), characterized by the functional group -N=C=S, are a class of compounds renowned for their biological activity and synthetic versatility.[1][2] Found naturally in cruciferous vegetables like broccoli and wasabi, they are responsible for the pungent flavor and are recognized for their chemopreventive, antimicrobial, and anti-inflammatory properties.[2][3][4] In the realms of medicinal chemistry and drug development, the isothiocyanate group serves as a powerful electrophilic handle, enabling the formation of stable covalent bonds with biological nucleophiles, a strategy increasingly employed in the design of targeted therapeutics.[5]
This guide provides a comprehensive technical overview of Cyclopentyl Isothiocyanate, a representative aliphatic isothiocyanate. We will delve into its core chemical properties, spectroscopic signature, synthesis, and reactivity, with a particular focus on its practical application for researchers, chemists, and drug development professionals.
Core Physicochemical and Structural Properties
Cyclopentyl isothiocyanate is a colorless to pale yellow liquid under standard conditions.[6] Its fundamental properties are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 33522-03-1 | [7][8][9] |
| Molecular Formula | C₆H₉NS | [7][9] |
| Molecular Weight | 127.21 g/mol | [7][8][9] |
| IUPAC Name | isothiocyanatocyclopentane | [7] |
| SMILES | C1CCC(C1)N=C=S | [7][8] |
| Computed XLogP3 | 2.8 | [7] |
| Form | Liquid | [8] |
Spectroscopic Characterization: Identifying the Signature
Accurate characterization is paramount in synthesis and quality control. Cyclopentyl isothiocyanate exhibits distinct spectroscopic features that confirm its identity and purity.
Infrared (IR) Spectroscopy
The most telling feature in the IR spectrum is the isothiocyanate group itself. It produces a very strong, characteristically broad absorption band typically in the range of 2140-2080 cm⁻¹ . This intense signal arises from the asymmetric stretching vibration of the -N=C=S cumulene system and is often diagnostic for the presence of the functional group.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is relatively simple. The methine proton (CH-NCS) directly attached to the isothiocyanate group will appear as a multiplet, shifted downfield compared to a standard cyclopentyl proton due to the electron-withdrawing effect of the nitrogen. The eight protons of the four methylene groups (-CH₂) on the cyclopentyl ring will typically appear as complex, overlapping multiplets further upfield.
-
¹³C NMR: The carbon spectrum shows distinct signals for the cyclopentyl ring carbons. However, the carbon of the isothiocyanate group (-N=C =S) presents a unique challenge and a key identifying feature. This carbon signal is often very broad, weak, or even undetectable ("near-silent") in standard ¹³C NMR experiments.[11] This phenomenon is not due to a lack of presence but rather to the quadrupolar relaxation effects of the adjacent ¹⁴N nucleus and the molecule's structural flexibility, which causes extreme signal broadening.[11] This "missing" signal in the expected region (~125-140 ppm) can be a strong, albeit indirect, indicator of a successful synthesis.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) provides crucial information on molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 127, corresponding to the molecular weight of the compound.[7]
-
Key Fragments: Alkyl isothiocyanates exhibit characteristic fragmentation. A prominent peak is often observed at m/e 72 , corresponding to the [CH₂NCS]⁺ ion, which can be a useful diagnostic fragment.[12] Another common fragmentation pathway involves the loss of the isothiocyanate group or cleavage of the cyclopentyl ring.
Synthesis of Cyclopentyl Isothiocyanate: A Practical Workflow
While several methods exist for synthesizing isothiocyanates, one of the most reliable and widely used approaches involves the decomposition of a dithiocarbamate salt, which is generated in situ from the corresponding primary amine.[2][13] This method avoids the use of highly toxic reagents like thiophosgene.[2][14]
Caption: Workflow for the synthesis of Cyclopentyl Isothiocyanate.
Exemplary Protocol: Synthesis via Dithiocarbamate Decomposition
This protocol describes a robust, two-step, one-pot procedure for preparing cyclopentyl isothiocyanate from cyclopentylamine.[13]
-
Reaction Setup: To a stirred solution of cyclopentylamine (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent (e.g., dichloromethane, DCM) at 0 °C, add carbon disulfide (CS₂, 1.1 eq) dropwise.
-
Causality: The reaction is performed at 0 °C to control the exothermic formation of the dithiocarbamate salt. Triethylamine acts as a base to deprotonate the amine, facilitating the nucleophilic attack on CS₂.
-
-
Salt Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt occurs during this step.
-
Desulfurization: Cool the mixture back to 0 °C and add a solution of tosyl chloride (TsCl, 1.1 eq) in DCM dropwise.
-
Causality: Tosyl chloride is an effective desulfurizing agent. It reacts with the dithiocarbamate salt to form a labile intermediate that readily decomposes, eliminating sulfur and forming the stable isothiocyanate product.[2]
-
-
Reaction Completion & Workup: Let the reaction proceed at room temperature for 30-60 minutes, monitoring by TLC or GC-MS. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure cyclopentyl isothiocyanate.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of cyclopentyl isothiocyanate is dominated by the electrophilic character of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to attack by a wide range of nucleophiles.[5][15]
Caption: Nucleophilic addition to Cyclopentyl Isothiocyanate.
Reaction with Amines: The Gateway to Thioureas
The most common reaction involves primary or secondary amines, which readily add to the isothiocyanate to form N,N'-disubstituted thioureas. This reaction is typically fast, high-yielding, and proceeds under mild conditions.
Protocol: Synthesis of a Cyclopentyl-Thiourea Derivative
-
Setup: Dissolve cyclopentyl isothiocyanate (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.
-
Addition: Add the primary amine (e.g., benzylamine, 1.0 eq) to the solution at room temperature. The reaction is often slightly exothermic.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. In many cases, the thiourea product is poorly soluble and will precipitate from the reaction mixture.
-
Isolation: The product can be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. Purity is often high enough that further purification is not required.
Significance in Drug Discovery
-
Covalent Warheads: The ability of ITCs to react with biological nucleophiles is the cornerstone of their therapeutic potential. They can covalently modify specific amino acid residues, most notably the thiol group of cysteine or the amine group of lysine, within target proteins.[5] This irreversible binding can lead to potent and sustained inhibition of enzyme activity, making ITCs valuable as "warheads" in the design of covalent inhibitors.
-
Bioactive Scaffolds: The thiourea linkage formed from the reaction of ITCs is a common structural motif in many biologically active molecules, exhibiting a wide range of activities including antibacterial, antiviral, and anticancer effects.
-
Linker Chemistry: The isothiocyanate group is also used in bioconjugation chemistry to label proteins and other biomolecules with fluorescent dyes or other tags.
Stability, Handling, and Storage
Proper handling of cyclopentyl isothiocyanate is essential due to its reactivity and potential hazards.
Stability
Isothiocyanates can be sensitive to heat and moisture.[16][17] In aqueous solutions, they can degrade over time, particularly at elevated temperatures.[16] The stability is also pH-dependent.[18] Therefore, anhydrous conditions are recommended for storage and reactions whenever possible.
Safety and Handling
-
Hazard Classification: Cyclopentyl isothiocyanate is classified as hazardous. It is typically labeled as acutely toxic if swallowed, harmful in contact with skin or if inhaled, and causes severe skin and eye damage.[8][19] It is also a lachrymator, causing irritation and tearing of the eyes.[19]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[20][21] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a face shield.[21][22]
-
Handling Procedures: Avoid inhalation of vapors and direct contact with skin and eyes.[20][21] In case of accidental contact, flush the affected area immediately with copious amounts of water.[20][21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, bases, and water.[20][21]
Conclusion
Cyclopentyl isothiocyanate is more than just a simple chemical reagent; it is a versatile building block with significant potential in organic synthesis and pharmaceutical research. Its well-defined physicochemical properties, predictable spectroscopic signatures, and accessible synthesis make it a valuable tool for chemists. The inherent electrophilicity of the isothiocyanate moiety provides a reliable handle for constructing complex molecules and for designing targeted covalent inhibitors, ensuring its continued relevance in the advancement of drug discovery and chemical biology.
References
-
The Good Scents Company. (n.d.). cyclohexyl isothiocyanate, 1122-82-3. Retrieved from [Link]
-
Gapiński, J., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2733. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141792, Cyclopentyl isothiocyanate. Retrieved from [Link]
-
Nagy, P., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(11), 3173. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14289, Cyclohexyl isothiocyanate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Retrieved from [Link]
-
Kaur, N., et al. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(6), 206-245. [Link]
-
Lee, J., & Lee, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Retrieved from [Link]
-
Jiao, S., et al. (2000). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 48(9), 4152-4156. [Link]
- Google Patents. (1972). US3637788A - Process for producing isothiocyanates.
-
Horváth, Z., et al. (2022). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Green Chemistry, 24(1), 263-269. [Link]
-
Wippich, C., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl isothiocyanate, and the formulation Angocin® Anti-Infekt N. Pharmacological Research, 199, 107107. [Link]
-
Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
-
Al-Omran, F., et al. (1997). REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 128(1), 147-156. [Link]
-
Song, F., et al. (2025). The stability of isothiocyanates in broccoli extract: oxidation from erucin to sulforaphane was discovered. Food Chemistry, 480, 143872. [Link]
-
Gapiński, J., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2733. [Link]
-
Kumar, G., et al. (2015). Isothiocyanates: a class of bioactive metabolites with chemopreventive potential. Tumour Biology, 36(6), 4005-4016. [Link]
-
Peterson, J. J., & Ellenberger, K. S. (2021). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 18(1), 2-12. [Link]
-
Van Eylen, D., et al. (2007). Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments. Journal of Agricultural and Food Chemistry, 55(6), 2163-2170. [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopentane (CAS 287-92-3). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
Charoenkul, K., et al. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. Foods, 12(19), 3658. [Link]
-
Lee, J., & Lee, S. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Wikipedia. (n.d.). List of phenyltropanes. Retrieved from [Link]
-
ResearchGate. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, spectroscopic characterization (IR, 1H, 13C and 119Sn NMR, electrospray mass spectrometry) and toxicity of new organotin(IV) complexes with N,N′,O‐ and N,N′,S‐scorpionate ligands. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Cyclopentane. Retrieved from [Link]
-
Lamparsky, D., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Magnetic Resonance in Chemistry, 53(5), 349-357. [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopropane, isothiocyanato- (CAS 56601-42-4). Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothiocyanates: a class of bioactive metabolites with chemopreventive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]
- 6. cyclohexyl isothiocyanate, 1122-82-3 [thegoodscentscompany.com]
- 7. Cyclopentyl isothiocyanate | C6H9NS | CID 141792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentyl isothiocyanate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Isothiocyanate synthesis [organic-chemistry.org]
- 14. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. fishersci.com [fishersci.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
